molecular formula C17H18N2O2 B5872998 1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole

1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole

Cat. No. B5872998
M. Wt: 282.34 g/mol
InChI Key: DWMSXIDHHDAFBA-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole, commonly known as BIM-1, is a benzimidazole derivative that has been extensively researched for its potential use in cancer treatment. BIM-1 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for further study and development.

Mechanism of Action

The mechanism of action of BIM-1 involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. BIM-1 also induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
BIM-1 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits cell growth and induces apoptosis, as well as inhibiting the PI3K/Akt/mTOR signaling pathway. BIM-1 has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using BIM-1 in lab experiments include its ability to inhibit cell growth and induce apoptosis in cancer cells, as well as its potential for use in combination with other cancer treatments. However, the limitations of using BIM-1 include its potential toxicity and the need for further research to determine its optimal dosage and treatment regimen.

Future Directions

There are a number of future directions for research on BIM-1. These include further studies on its potential use in combination with other cancer treatments, as well as studies on its potential use in other types of cancer. Additionally, further research is needed to determine the optimal dosage and treatment regimen for BIM-1, as well as to investigate its potential toxicity and side effects.

Synthesis Methods

The synthesis of BIM-1 involves a multi-step process that begins with the reaction of 2-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2-methyl-1H-benzimidazole-5-carboxylic acid to form BIM-1.

Scientific Research Applications

BIM-1 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and induce apoptosis in cancer cells. BIM-1 has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-18-14-7-3-4-8-15(14)19(13)11-12-21-17-10-6-5-9-16(17)20-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSXIDHHDAFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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